

Boc-(S)-alpha-benzyl-proline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-(S)-alpha-benzyl-proline**

Cat. No.: **B556952**

[Get Quote](#)

Technical Guide: Boc-(S)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-(S)-alpha-benzyl-proline**, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Compound Data

Boc-(S)-alpha-benzyl-proline, a derivative of the amino acid proline, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure makes it a valuable reagent in the synthesis of complex peptides and other organic molecules.

Physicochemical Properties

The key quantitative data for **Boc-(S)-alpha-benzyl-proline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	706806-61-3	[1]
Molecular Formula	C17H23NO4	[1]
Molecular Weight	305.37 g/mol	[1]
Purity	Typically ≥95%	[2]
Form	Lyophilized powder	[2]
Storage Conditions	Short-term at 4°C, Long-term at -20°C to -80°C	[2]

Experimental Protocols

Boc-(S)-alpha-benzyl-proline is primarily utilized as a monomer in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as **Boc-(S)-alpha-benzyl-proline**, into a growing peptide chain on a solid support.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps in a single cycle of amino acid addition using the Boc protection strategy.

1. Resin Swelling:

- Place the desired amount of a suitable resin (e.g., Merrifield or MBHA resin) into a reaction vessel.
- Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.
- Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[\[3\]](#)
- Drain the solvent by filtration.

2. $\text{N}\alpha$ -Boc Deprotection:

- To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4]
- Agitate the mixture for approximately 20-30 minutes to ensure the complete removal of the Boc protecting group from the N-terminus of the resin-bound peptide.[3]
- Drain the TFA/DCM solution.
- Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]

3. Neutralization:

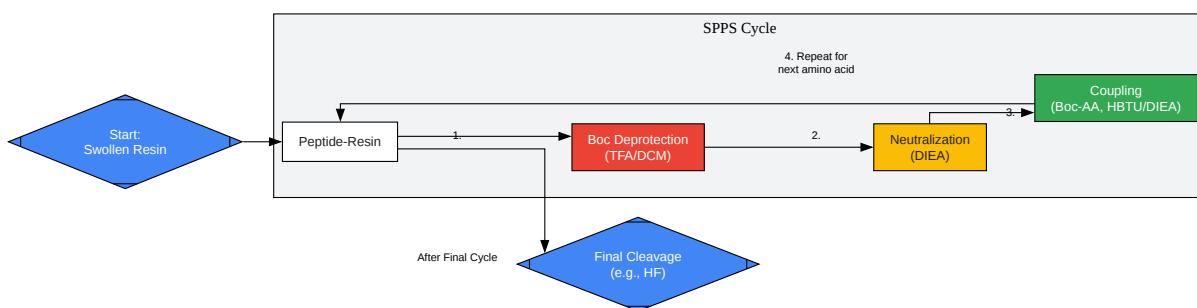
- Wash the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF to neutralize the protonated N-terminus.[4]
- Repeat the neutralization step to ensure complete conversion to the free amine.[3]
- Wash the resin with DCM and/or DMF to remove the excess base and its salt.[3]

4. Amino Acid Coupling:

- Dissolve 2-4 equivalents of the Na-Boc protected amino acid (in this case, **Boc-(S)-alpha-benzyl-proline**) and a suitable coupling agent (e.g., HBTU, HOBT) in DMF or a DCM/DMF mixture.[3]
- Add this solution to the neutralized peptide-resin.
- Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]
- Allow the reaction to proceed for 1-2 hours with agitation. The progress of the coupling can be monitored using a qualitative test such as the ninhydrin test.

5. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.


6. Final Cleavage:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[\[5\]](#)

Visualizations

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

[Click to download full resolution via product page](#)

Caption: A diagram of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BOC-(S)-ALPHA-BENZYL-PROLINE | 706806-61-3 [chemicalbook.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- To cite this document: BenchChem. [Boc-(S)-alpha-benzyl-proline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556952#boc-s-alpha-benzyl-proline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com